Fmoc-(+/-)-trans-2-aminocyclohex-4-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-(+/-)-trans-2-aminocyclohex-4-ene-1-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a trans-2-aminocyclohex-4-ene-1-carboxylic acid. The Fmoc group is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(+/-)-trans-2-aminocyclohex-4-ene-1-carboxylic acid typically involves the protection of the amine group of trans-2-aminocyclohex-4-ene-1-carboxylic acid with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, such as in the presence of sodium bicarbonate (NaHCO₃) in a solvent like dioxane or dimethylformamide (DMF) . The reaction proceeds through the formation of a carbamate linkage, effectively protecting the amine group.
Industrial Production Methods
Industrial production methods for Fmoc-protected amino acids, including this compound, often involve large-scale synthesis using automated peptide synthesizers. These methods utilize solid-phase peptide synthesis (SPPS) techniques, where the Fmoc-protected amino acid is anchored to a resin and sequentially coupled with other amino acids to form peptides .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-(+/-)-trans-2-aminocyclohex-4-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides (e.g., methyl iodide, CH₃I).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO₄, OsO₄
Reducing agents: H₂/Ni, H₂/Rh
Nucleophiles: Alkyl halides, organolithium reagents (RLi), Grignard reagents (RMgX).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-(+/-)-trans-2-aminocyclohex-4-ene-1-carboxylic acid is used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc-protected amine group allows for selective deprotection and subsequent coupling reactions .
Biology
In biological research, this compound is utilized in the study of protein-protein interactions and the development of peptide-based therapeutics. Its ability to form stable peptide bonds makes it valuable in the synthesis of biologically active peptides .
Medicine
In medicine, this compound is explored for its potential in drug delivery systems and as a component in the design of novel pharmaceuticals. Its stability and compatibility with various biological systems make it a promising candidate for therapeutic applications .
Industry
In industrial applications, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials.
Wirkmechanismus
The mechanism of action of Fmoc-(+/-)-trans-2-aminocyclohex-4-ene-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced to protect the amine group during the synthesis process and is later removed under basic conditions, typically using piperidine in DMF . This allows for the selective formation of peptide bonds without interference from other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-2-aminocyclohexanecarboxylic acid: Similar structure but lacks the double bond in the cyclohexene ring.
Fmoc-lysine: Contains an additional amino group on the side chain, making it more versatile for peptide synthesis.
Fmoc-phenylalanine: Features an aromatic side chain, providing different hydrophobic interactions in peptide structures.
Uniqueness
Fmoc-(+/-)-trans-2-aminocyclohex-4-ene-1-carboxylic acid is unique due to its cyclohexene ring structure, which introduces rigidity and specific conformational properties to peptides. This can influence the overall stability and biological activity of the synthesized peptides .
Eigenschaften
Molekularformel |
C22H21NO4 |
---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(1R,6R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-10,18-20H,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m1/s1 |
InChI-Schlüssel |
WYVXOQUBSSBXKD-UYAOXDASSA-N |
Isomerische SMILES |
C1C=CC[C@H]([C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C1C=CCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.